molecular formula C15H22N2O2 B8326082 Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate

Tert-butyl 2-(but-3-enylamino)-6-methylisonicotinate

Cat. No. B8326082
M. Wt: 262.35 g/mol
InChI Key: GPNMWYVSALJUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612055B2

Procedure details

Under rigorous exclusion of oxygen a mixture of 200 mg (0.88 mmol) 2-chloro-6-methyl-isonicotinic acid tert-butyl ester, 10 mg palladium(II)acetate (0.044 mmol), 27 mg (0.44 mol) BINAP (R(+)-2,2-bis(diphenylphosphino)-1,1-binaphtalene) and 62 mg (0.88 mmol) but-3-enylamine in 10 ml toluene is heated at 60° C. for 4 h. The mixture is diluted with EtOAc, washed with 10% aqueous NaHCO3 and water, dried with sodium sulfate and evaporated. Chromatography of the product on silica gel (hexane/EtOAc 9:1) yields the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
BINAP
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=O.[C:3]([O:7][C:8](=[O:17])[C:9]1[CH:14]=[C:13]([CH3:15])[N:12]=[C:11](Cl)[CH:10]=1)([CH3:6])([CH3:5])[CH3:4].[CH2:18]([NH2:22])[CH2:19][CH:20]=[CH2:21]>C1(C)C=CC=CC=1.CCOC(C)=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:3]([O:7][C:8](=[O:17])[C:9]1[CH:14]=[C:13]([CH3:15])[N:12]=[C:11]([NH:22][CH2:18][CH2:19][CH:20]=[CH2:21])[CH:10]=1)([CH3:6])([CH3:5])[CH3:4] |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)C)Cl)=O
Name
BINAP
Quantity
27 mg
Type
reactant
Smiles
Name
Quantity
62 mg
Type
reactant
Smiles
C(CC=C)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% aqueous NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC(=NC(=C1)C)NCCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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